2-amino-2-(1-sulfanylcyclopentyl)acetic Acid
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Overview
Description
Alpha-Amino-1-mercapto-cyclopentaneacetic acid: is an organic compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol This compound features a cyclopentane ring substituted with an amino group, a mercapto group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Amino-1-mercapto-cyclopentaneacetic acid typically involves the following steps:
Cyclopentane Derivative Formation: Starting with cyclopentane, a series of reactions introduce the amino and mercapto groups.
Acetic Acid Introduction: The acetic acid moiety is then introduced through a series of reactions involving carboxylation or esterification followed by hydrolysis.
Industrial Production Methods: On an industrial scale, the production of alpha-Amino-1-mercapto-cyclopentaneacetic acid may involve:
Large-Scale Reactions: Utilizing large reactors to carry out the multi-step synthesis.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Amino-1-mercapto-cyclopentaneacetic acid can undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino and mercapto groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation of the mercapto group.
Substituted Derivatives: Formed through substitution reactions at the amino or mercapto groups.
Scientific Research Applications
Chemistry: Alpha-Amino-1-mercapto-cyclopentaneacetic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules .
Medicine: Research is ongoing to explore the potential therapeutic applications of alpha-Amino-1-mercapto-cyclopentaneacetic acid, particularly in the development of new drugs and treatments .
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of alpha-Amino-1-mercapto-cyclopentaneacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. It may also interact with cellular receptors and signaling pathways, modulating biological processes .
Comparison with Similar Compounds
Cyclopentaneacetic acid derivatives: Compounds with similar cyclopentane and acetic acid moieties.
Amino acids with mercapto groups: Such as cysteine and homocysteine.
Uniqueness: Alpha-Amino-1-mercapto-cyclopentaneacetic acid is unique due to its specific combination of functional groups and its cyclopentane ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
108895-85-8 |
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Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-amino-2-(1-sulfanylcyclopentyl)acetic acid |
InChI |
InChI=1S/C7H13NO2S/c8-5(6(9)10)7(11)3-1-2-4-7/h5,11H,1-4,8H2,(H,9,10) |
InChI Key |
KAXJPSGVJZVTJK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C(C(=O)O)N)S |
Canonical SMILES |
C1CCC(C1)(C(C(=O)O)N)S |
Synonyms |
Cyclopentaneacetic acid, -alpha--amino-1-mercapto- (9CI) |
Origin of Product |
United States |
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